(4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone
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Overview
Description
(4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone is a complex organic compound that features a piperidine and piperazine ring system, along with a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling with m-Tolyl Group: The final step involves coupling the sulfonylated piperidine-piperazine intermediate with an m-tolyl group, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the sulfonyl or tolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with piperidine and piperazine rings are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(phenyl)methanone
- (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(p-tolyl)methanone
Uniqueness
The uniqueness of (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3-methylphenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-6-5-7-16(14-15)17(21)18-10-12-20(13-11-18)24(22,23)19-8-3-2-4-9-19/h5-7,14H,2-4,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCGYBZBRIRUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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